molecular formula C11H9N3O5 B2971625 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004643-30-4

1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B2971625
CAS RN: 1004643-30-4
M. Wt: 263.209
InChI Key: OUWIJNSUNBJBBH-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The compound also contains a carboxylic acid group (-COOH) and a nitro group (-NO2) attached to a phenyl ring, which is an aromatic ring of six carbon atoms, also known as a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a phenyl ring through an oxygen atom and a methyl group. The phenyl ring would have a nitro group attached, and the pyrazole ring would have a carboxylic acid group attached .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazoles in general can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, oxidative cyclization of β,γ-unsaturated hydrazones, and coupling reactions with aryl triflates .

Scientific Research Applications

Synthesis and Functionalization

Experimental and theoretical studies have explored the functionalization reactions of pyrazole derivatives. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides via reactions with various aminophenol derivatives has been reported. These reactions produce compounds in good yields, highlighting a method for synthesizing N-substituted pyrazole derivatives, which could be significant for developing new materials or pharmaceuticals (Yıldırım & Kandemirli, 2006).

Coordination Chemistry and Metal Complexes

Research into the coordination chemistry of pyrazole derivatives has led to the synthesis of novel metal complexes with potential applications in catalysis and materials science. For example, the synthesis of nickel(II) complexes with pyrazole ligands has demonstrated cytotoxic activity against tumor cell lines, suggesting potential biomedical applications (Sobiesiak et al., 2011). Another study focused on the synthesis and characterization of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, highlighting their structural diversity and potential for further exploration in coordination chemistry (Radi et al., 2015).

Electrochemiluminescence (ECL)

Transition metal complexes with pyrazolecarboxylic acid derivatives have been synthesized and shown to exhibit highly intense electrochemiluminescence (ECL) in DMF solution. This discovery opens up new avenues for the development of ECL-based sensors and devices, indicating the versatility of pyrazole derivatives in advanced applications (Feng et al., 2016).

Future Directions

The future directions for this compound would depend on its potential applications. Pyrazoles are a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, this compound could potentially be used in the development of new drugs or other bioactive compounds.

properties

IUPAC Name

1-[(2-nitrophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c15-11(16)8-5-6-13(12-8)7-19-10-4-2-1-3-9(10)14(17)18/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWIJNSUNBJBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

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